An In-depth Technical Guide to the Pharmacokinetics of [3-(Aminomethyl)phenyl]methanesulfonamide
An In-depth Technical Guide to the Pharmacokinetics of [3-(Aminomethyl)phenyl]methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
[3-(Aminomethyl)phenyl]methanesulfonamide is a chemical entity recognized for its role as a key intermediate in the synthesis of complex bioactive molecules with therapeutic potential.[1][2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for its advancement in any drug development program. This technical guide offers a detailed examination of the predicted pharmacokinetic profile of [3-(Aminomethyl)phenyl]methanesulfonamide, grounded in its physicochemical characteristics and data from structurally related compounds. It further provides robust, detailed experimental workflows for the empirical determination of its ADME properties, serving as a vital resource for researchers in the pharmaceutical sciences.
Physicochemical Properties and Pharmacokinetic Implications
The journey of a drug through the body is fundamentally governed by its physicochemical properties. For [3-(Aminomethyl)phenyl]methanesulfonamide, these characteristics offer the first layer of insight into its likely pharmacokinetic behavior.
| Property | Value | Source | Implication for Pharmacokinetics |
| Molecular Formula | C₈H₁₂N₂O₂S | [3][4] | Foundational for all other calculated properties. |
| Molecular Weight | 200.26 g/mol | [3][4] | The low molecular weight is favorable for good absorption and distribution across biological membranes. |
| Topological Polar Surface Area (TPSA) | 86.18 Ų | [3] | This value suggests a good potential for oral absorption and cell permeability. |
| logP | -0.0662 | [3] | The negative value indicates hydrophilicity, which may lead to a higher likelihood of renal excretion for the unchanged drug. |
| Hydrogen Bond Acceptors | 3 | [3] | Along with donors, this influences the compound's polarity and its potential to interact with biological macromolecules. |
| Hydrogen Bond Donors | 2 | [3] | Contributes to the compound's polarity and interaction potential. |
| Rotatable Bonds | 3 | [3] | Provides conformational flexibility, which can impact its binding affinity to metabolic enzymes and transporters. |
The combination of a low molecular weight and a TPSA under 140 Ų is a strong indicator of good oral bioavailability. The hydrophilicity, as suggested by the negative logP, implies that the compound may have limited distribution into highly lipophilic tissues and that renal clearance could be a primary elimination pathway.
Predicted ADME Profile: A Mechanistic Overview
Lacking direct studies on the title compound, its ADME profile can be predicted by analyzing its core functional groups—a benzylamine and a methanesulfonamide—and by drawing parallels with structurally similar, well-characterized molecules.
Absorption
The physicochemical properties of [3-(Aminomethyl)phenyl]methanesulfonamide are conducive to ready absorption from the gastrointestinal tract following oral administration.[5] The presence of a primary amine and a sulfonamide group means the molecule's ionization state will be influenced by the pH of its environment, potentially affecting the rate and extent of absorption in different segments of the GI tract.
Distribution
Following absorption, the compound's hydrophilic nature suggests it would likely distribute throughout the total body water. Binding to plasma proteins is anticipated to be in the low to moderate range. Due to its polarity, significant penetration across the blood-brain barrier is not expected.
Metabolism
The metabolism of [3-(Aminomethyl)phenyl]methanesulfonamide is expected to be a key determinant of its overall disposition, with the benzylamine and methanesulfonamide moieties being the primary sites of biotransformation.
-
Benzylamine Moiety : The metabolism of DPC423, a complex molecule that also contains the [3-(Aminomethyl)phenyl] group, provides valuable insights.[6] The primary amine is a prime target for metabolic enzymes.
-
Phase I (Oxidation) : A likely metabolic route involves the sequential oxidation of the benzylamine to a hydroxylamine, followed by further oxidation to a nitroso intermediate. This intermediate may then undergo rearrangement to form an oxime. Both the oxime and an aldehyde, which could be formed through an alternative oxidative deamination pathway, can be further oxidized to a carboxylic acid metabolite.[6]
-
Phase II (Conjugation) : Direct conjugation of the amine with a sulfate group to form a sulfamate conjugate is a known metabolic pathway for similar structures.[6] Additionally, conjugation with glutathione at the benzylic carbon is another plausible route.[6]
-
-
Methanesulfonamide Moiety : While sulfonamides are generally considered metabolically robust, some biotransformations are possible.[7] N-acetylation of the sulfonamide nitrogen is a common metabolic pathway for arylamine sulfonamides. Although less frequent, hydrolysis of the sulfonamide bond can also occur.[7]
The diagram below illustrates these predicted metabolic transformations.
Caption: Predicted Phase I and Phase II metabolic pathways for [3-(Aminomethyl)phenyl]methanesulfonamide.
Excretion
The primary route of elimination for the parent compound and its polar metabolites is predicted to be through the kidneys into the urine.[5][8] This is strongly supported by the hydrophilic nature of the molecule. Fecal excretion, following biliary secretion, may be a secondary route, particularly for any larger, conjugated metabolites that may be formed.
Experimental Workflows for Pharmacokinetic Characterization
A systematic approach involving a series of in vitro and in vivo experiments is necessary to definitively characterize the pharmacokinetic profile of [3-(Aminomethyl)phenyl]methanesulfonamide.
In Vitro Studies
The following diagram presents a standard workflow for in vitro ADME screening.
Caption: A typical workflow for the in vitro pharmacokinetic profiling of a new chemical entity.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation :
-
A stock solution of [3-(Aminomethyl)phenyl]methanesulfonamide is prepared in a suitable organic solvent like DMSO.
-
Commercially available pooled human liver microsomes (HLM) are thawed on ice.
-
A NADPH-regenerating system solution is prepared to ensure sustained cofactor availability for metabolic enzymes.
-
-
Incubation :
-
The assay is typically performed in a 96-well plate format. Buffer, HLM, and the test compound (at a final concentration of, for example, 1 µM) are added to each well.
-
The plate is pre-incubated at 37°C for a brief period (e.g., 5 minutes) to bring all components to the reaction temperature.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
-
Sampling :
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), the reaction in individual wells is terminated by adding a cold organic solvent, such as acetonitrile, which also contains a known concentration of an analytical internal standard.
-
-
Analysis :
-
The plate is centrifuged to precipitate the microsomal proteins.
-
The resulting supernatant is analyzed using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound.[9]
-
-
Data Interpretation :
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the resulting line corresponds to the rate of elimination. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
-
In Vivo Studies
Protocol: Pharmacokinetic Study in Rats
-
Animal Dosing :
-
Male Sprague-Dawley rats are commonly used as the animal model.
-
For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., saline) and administered through the tail vein at a specific dose (e.g., 1 mg/kg).
-
For oral (PO) administration, the compound is formulated in a suspension vehicle like 0.5% methylcellulose and administered via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling :
-
Blood samples are collected at various time points (e.g., pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Blood is collected into tubes containing an anticoagulant like EDTA and are immediately placed on ice.
-
The blood is then centrifuged to separate the plasma.
-
-
Urine and Feces Collection :
-
Animals are housed in metabolic cages, which allow for the separate and timed collection of urine and feces, typically over a 24 or 48-hour period.[10]
-
-
Sample Analysis :
-
Pharmacokinetic Analysis :
-
The plasma concentration-time data is analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters, including:
-
Cmax : Maximum observed plasma concentration.
-
Tmax : Time at which Cmax is reached.
-
AUC : Area under the plasma concentration-time curve.
-
t½ : Elimination half-life.
-
CL : Total body clearance.
-
Vd : Volume of distribution.
-
F% : Absolute oral bioavailability, calculated by comparing the dose-normalized AUC from the oral route to that from the IV route.
-
-
Bioanalytical Method Development
The reliability of pharmacokinetic data hinges on the accuracy and precision of the bioanalytical method used. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs and their metabolites in complex biological matrices.[9]
Key Steps in LC-MS/MS Method Development:
-
Mass Spectrometer Tuning : A standard solution of the analyte and a suitable internal standard (preferably a stable isotope-labeled version of the analyte) are infused into the mass spectrometer to optimize the detection parameters, specifically the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Chromatography : A reversed-phase HPLC or UHPLC method is developed to achieve chromatographic separation of the analyte from endogenous components of the biological matrix. This typically involves a gradient elution using mobile phases such as water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency.
-
Sample Preparation : The analyte must be extracted from the biological matrix before analysis. Common techniques include:
-
Protein Precipitation : A simple and rapid method.
-
Liquid-Liquid Extraction (LLE) : Generally provides a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE) : Often yields the cleanest samples, which can improve assay sensitivity and robustness, but is a more complex and costly procedure.[11][13]
-
-
Method Validation : The developed method must be rigorously validated according to regulatory guidelines. This involves assessing its accuracy, precision, selectivity, sensitivity (lower limit of quantification), linearity of response, recovery from the matrix, and the potential for matrix effects.
Conclusion
In the absence of published pharmacokinetic data for [3-(Aminomethyl)phenyl]methanesulfonamide, this guide provides a predictive ADME profile based on its chemical structure and the known behavior of similar compounds. It is likely to be an orally absorbed, hydrophilic molecule that is extensively metabolized, particularly at the benzylamine group, and is primarily eliminated through the kidneys. The detailed experimental workflows and protocols presented here offer a clear and structured path for researchers to empirically determine the pharmacokinetic properties of this compound, an essential step for its potential progression in the drug discovery and development process.
References
- Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR. (2002). Chemical Research in Toxicology, 15(1), 48-62.
- In Vivo Antitumor Activity of a Novel Sulfonamide, HMN-214, Against Human Tumor Xenografts in Mice and the Spectrum of Cytotoxicity of Its Active Metabolite, HMN-176. (2003). Clinical Cancer Research, 9(15), 5583-5591.
-
PubChem. (n.d.). [3-(Aminomethyl)phenyl]methanol. Retrieved from [Link]
- Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (2001). Journal of Medicinal Chemistry, 44(4), 566-578.
-
NextSDS. (n.d.). [3-(aminomethyl)phenyl]methanesulfonamide hydrochloride. Retrieved from [Link]
-
Howei. (n.d.). N-(3-Aminomethyl-phenyl)methanesulfonamide,≥95%. Retrieved from [Link]
- Environmental Protection Agency. (2021). Analytical Method Summaries.
-
Appchem. (n.d.). N-[3-(Aminomethyl)phenyl]methanesulfonamide. Retrieved from [Link]
-
Dana Bioscience. (n.d.). [3-(Aminomethyl)phenyl]methanesulfonamide 5g. Retrieved from [Link]
- IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
- The metabolism of 3-aminobiphenyl and 3-acetamidobiphenyl in vitro. (1979). Xenobiotica, 9(12), 739-751.
- Google Patents. (n.d.). CN109298115B - Quantitative detection method for multiple metabolites in biological sample and metabolic chip.
- Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- Active mode of excretion across digestive tissues predates the origin of excretory organs. (2019). PLoS Biology, 17(7), e3000408.
- A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. (2025). Journal of Applied Pharmaceutical Science, 15(02), 067-085.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- A new metabolic pathway for a sulfonamide group. (n.d.).
- The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. (n.d.). Journal of Food and Drug Analysis.
- (3-Aminophenyl)methanol. (n.d.).
- Creative Biolabs. (n.d.).
- In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. (1999). Antimicrobial Agents and Chemotherapy, 43(3), 454-459.
-
ClinicalTrials.gov. (n.d.). Absorption, Metabolism, Excretion and Absolute Bioavailability of [14C] PF-04965842 in Healthy Male Volunteers. Retrieved from [Link]
- Molecular features of sulfonamide transport in renal excretory processes. (n.d.). Scilit.
- Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. (n.d.).
- MJ-III-65 displays in vivo antitumor activity. (2005). BioWorld.
- In Vitro Activities of Aminomethyl-Substituted Analogs of Novel Tetrahydrofuranyl Carbapenems. (n.d.). Amanote Research.
- New Data from Phase 3 PAPILLON Study Show RYBREVANT® (amivantamab-vmjw) Plus Chemotherapy Resulted in 60 Percent Reduction in Risk of Disease Progression or Death in Patients with Previously Untreated EGFR Exon 20 Insertion Mutation-Positive Non-Small Cell Lung Cancer. (2023). Janssen.
- In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.).
- First results from late-breaking Phase 3 PALOMA-3 study show five-fold reduction in infusion-related reactions with five-minute subcutaneous amivantamab administr
- Percutaneous absorption of benzophenone-3, a common component of topical sunscreens. (2002). Skin Pharmacology and Applied Skin Physiology, 15(6), 429-436.
- Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs. (1982). Epilepsia, 23(3), 307-313.
- Pharmacokinetics & Pharmacodynamics of Therapeutic Proteins Part 1 of 5 with Dr. Bernd Meibohm. (2024). YouTube.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemscene.com [chemscene.com]
- 4. appchemical.com [appchemical.com]
- 5. Pharmacokinetics of phenylethylmalonamide (PEMA) in normal subjects and in patients treated with antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 8. scilit.com [scilit.com]
- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 10. Percutaneous absorption of benzophenone-3, a common component of topical sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
